Product packaging for Difluorodimethylphosphorane(Cat. No.:CAS No. 20180-07-8)

Difluorodimethylphosphorane

Cat. No.: B13815124
CAS No.: 20180-07-8
M. Wt: 99.04 g/mol
InChI Key: CBVQFROPORWNIV-UHFFFAOYSA-N
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Description

Difluorodimethylphosphorane ( 20180-07-8) is an organophosphorus compound with the molecular formula C2H6F2P+. It is valued in research and development as a specialized chemical building block and reagent for synthesizing novel phosphorus-containing compounds . As a phosphorane derivative, its reactivity is characterized by the presence of fluorine atoms, which can be leveraged in various synthetic pathways, including fluorination reactions and the creation of complex molecular architectures for advanced material science studies . Researchers utilize this compound in exploratory chemistry to develop new ligands, catalysts, and precursors for pharmaceuticals and agrochemicals. It is also a key intermediate for investigating reaction mechanisms and structure-activity relationships in organophosphorus chemistry. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, as organophosphorus compounds can be highly reactive, toxic, and corrosive .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6F2P+ B13815124 Difluorodimethylphosphorane CAS No. 20180-07-8

Properties

CAS No.

20180-07-8

Molecular Formula

C2H6F2P+

Molecular Weight

99.04 g/mol

IUPAC Name

difluoro(dimethyl)phosphanium

InChI

InChI=1S/C2H6F2P/c1-5(2,3)4/h1-2H3/q+1

InChI Key

CBVQFROPORWNIV-UHFFFAOYSA-N

Canonical SMILES

C[P+](C)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Difluorodimethylphosphorane and Analogous Systems

Strategies for Carbon-Phosphorus Bond Formation in Fluorinated Contexts

The construction of the C-P bond is a foundational step in the synthesis of organophosphorus compounds. For fluorinated targets, this often involves creating a phosphorus-containing precursor that is subsequently subjected to fluorination.

A primary route to organophosphorus compounds involves the alkylation or arylation of phosphorus(III) species to form phosphonium (B103445) salts or related intermediates. These reactions establish the core C-P bonds of the target molecule.

Alkylation of phosphines is a fundamental method for generating phosphonium salts, which can serve as direct precursors or be converted to other intermediates. organic-chemistry.orgmdpi.com The alkylation of P-stereogenic phosphines typically proceeds with retention of the absolute configuration at the phosphorus atom. mdpi.com A common approach involves the reaction of a phosphine (B1218219) with an alkyl halide. mdpi.com For the synthesis of difluorodimethylphosphorane's precursors, a multi-step sequence can be employed starting from phosphorus trichloride. For instance, the reaction of methyl iodide with PCl₃ in the presence of aluminum chloride can form a methylphosphonium salt intermediate, which is then reduced to yield methyldichlorophosphine (B1584959) (CH₃PCl₂), a direct precursor for fluorination.

Arylation reactions are crucial for synthesizing aryl-substituted phosphoranes. Modern methods have largely superseded traditional routes that used harsh organometallic reagents. nih.gov Copper-catalyzed P-arylation, for example, allows for the direct coupling of phosphorus nucleophiles with diaryliodonium salts at room temperature, achieving high yields in short reaction times. organic-chemistry.orgorganic-chemistry.org This method is tolerant of various functional groups and can be scaled for larger preparations. organic-chemistry.org Another significant advancement is the palladium-catalyzed Hirao reaction, which couples aryl halides with P(O)-H compounds. nih.gov This has been extended to include more accessible phenol (B47542) derivatives by using aryl nonaflates as the electrophilic partner, with the addition of an iodide source found to accelerate the reaction. nih.gov

Table 1: Comparison of Selected P-Arylation Methodologies

Method Catalyst/Reagent Substrates Key Advantages
Copper-Catalyzed Arylation CuCl, Et₃N Phosphorus nucleophiles, Diaryliodonium salts Fast reaction times (e.g., 10 min), room temperature, high yields (up to 98%). organic-chemistry.org
Palladium-Catalyzed Hirao Coupling Pd(OAc)₂, Ligands (e.g., dppf) P(O)-H compounds, Aryl halides/nonaflates Broad substrate scope, applicable to complex molecules, can use readily available phenols. nih.govtcu.edu
Nickel-Catalyzed Coupling NiCl₂·6H₂O/Zn H-phosphine oxides, Aryl halides Effective for coupling with various aryl halides in water. organic-chemistry.org

Beyond direct alkylation and arylation, several other powerful reactions are employed to construct the organo-phosphorus framework.

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate. mdpi.com This method is one of the most fundamental ways to create a P-C bond. mdpi.com

Transition-metal-free approaches have also gained traction. For instance, the use of arynes for C-P bond construction provides a mild pathway to aryl-phosphonates, -phosphinates, and -phosphine oxides, avoiding the harsher conditions sometimes required in metal-catalyzed reactions. organic-chemistry.org

Radical-mediated reactions offer an alternative mechanistic pathway. Homolytic substitution at a phosphorus atom by a carbon-centered radical can form C-P bonds. d-nb.info This can involve the addition of phosphorus radicals across unsaturated C-C bonds, providing transformations that are often complementary to ionic reactions. d-nb.info

Selective Fluorination Techniques for Phosphorus Centers

Once the organo-phosphorus scaffold is assembled, the introduction of fluorine is the critical next step. The choice of fluorinating agent and strategy depends on the oxidation state of the phosphorus and the nature of the substituents.

A wide array of reagents is available for fluorination, broadly categorized as electrophilic or nucleophilic.

Electrophilic fluorinating reagents deliver a formal "F⁺" species to a nucleophilic phosphorus center. The most prominent among these is Selectfluor (F-TEDA-BF₄), which is used for the efficient fluorination of secondary phosphine oxides organic-chemistry.orgacs.orgnih.gov and P(III) compounds sioc-journal.cn under mild conditions to yield the corresponding phosphoric fluorides. organic-chemistry.orgsioc-journal.cn

Nucleophilic fluorinating reagents provide a fluoride (B91410) ion (F⁻) that displaces a leaving group from an electrophilic phosphorus center. This category includes a variety of sources. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used, often requiring a catalyst or promoter. nih.govresearchgate.net Amine/HF complexes and tetralkylammonium fluorides such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor researchgate.net, and tetrabutylammonium (B224687) fluoride (TBAF) acs.org are also powerful nucleophilic sources for deoxofluorination reactions.

Table 2: Selected Fluorination Reagents for Phosphorus Centers

Reagent Type Example Reagent Typical Substrate Reaction Type
Electrophilic Selectfluor (F-TEDA-BF₄) Secondary Phosphine Oxides, P(III) Compounds Direct oxidation and fluorination. organic-chemistry.orgsioc-journal.cn
Nucleophilic Potassium Fluoride (KF) Chlorophosphines, Chlorophosphoranes Halogen Exchange (Cl/F). nih.gov
Nucleophilic DAST / Deoxo-Fluor Phosphine Oxides, Phosphonic Acids Deoxofluorination (OH/F). researchgate.net
Nucleophilic Tetrabutylammonium Fluoride (TBAF) Alkyl Halides/Triflates Halogen/Leaving Group Exchange. acs.org

The halogen exchange (Halex) reaction is a robust and widely used method for synthesizing fluorophosphoranes. In this process, a halide, typically chloride, attached to the phosphorus atom is substituted by a fluoride ion from a nucleophilic source.

The synthesis of this compound can be achieved via this route by treating methyldichlorophosphine (CH₃PCl₂) with a fluoride source like KF or NaF. vulcanchem.com Similarly, the fluorination of tertiary alkyl chlorides can be catalyzed by triphenylphosphine (B44618) (PPh₃) using silver fluoride (AgF) as the fluorine source under mild conditions. organic-chemistry.orgnih.gov This method is selective for tertiary chlorides and demonstrates broad functional group compatibility. organic-chemistry.orgnih.gov Recent developments include mechanochemical approaches, where ball milling of alkyl halides with AgF provides an efficient, catalyst-free halogen exchange method. rsc.org For aromatic systems, molten alkali metal acid fluorides can be used for the halogen exchange of chlorinated benzenes. google.com A radical-based mechanism has been proposed for the selective fluorination of tertiary alkyl bromides and iodides using Selectfluor, where the reaction proceeds efficiently at room temperature without a metal catalyst. nih.gov

Direct fluorination methods aim to install fluorine atoms without pre-functionalizing the phosphorus center with a leaving group like a halogen.

One such approach is the photochemical reaction of phosphines with sulfur hexafluoride (SF₆). rsc.org This solvent-free process selectively produces difluorophosphoranes and phosphine sulfides. rsc.org Computational studies suggest the reaction initiates via a charge-transfer excitation. rsc.org Another direct method involves the electrophilic activation of stable alkyl phosphonates. Using triflic anhydride, the otherwise unreactive P=O bond can be activated, enabling a subsequent nucleophilic fluorination at room temperature to form fluorophosphines. d-nb.inforesearchgate.net This strategy facilitates the late-stage fluorination of complex molecules. d-nb.inforesearchgate.net Furthermore, the direct electrophilic fluorination of P(O)-H compounds with reagents like Selectfluor is an efficient pathway to phosphoric fluorides under mild conditions. acs.orgorganic-chemistry.org

Stereochemical Control and Diastereoselectivity in this compound Synthesis

This compound ((CH₃)₂PF₂) is an achiral molecule. Therefore, discussions of stereochemical control and diastereoselectivity apply to the synthesis of analogous P-chiral phosphoranes, where the phosphorus atom is a stereocenter. The synthesis of such molecules is a significant challenge in organic chemistry, requiring precise control over the spatial arrangement of substituents. rsc.orgchemrxiv.org

The most common strategy for inducing chirality at a phosphorus center is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the phosphorus precursor to direct the stereochemical outcome of a reaction. wikipedia.orgmdpi.com After the desired stereocenter is created, the auxiliary is removed.

For example, a P-chiral H-phosphinate building block can be prepared by condensing a chiral auxiliary like cis-1-amino-2-indanol with t-BuPCl₂. researchgate.net Subsequent nucleophilic displacement of the auxiliary with Grignard reagents can produce a variety of P-chiral secondary or tertiary phosphine oxides with high enantiomeric purity. researchgate.net Similarly, chiral oxazolidinones and camphor-based auxiliaries have proven effective in directing the stereoselective synthesis of P-chiral compounds. wikipedia.orgresearchgate.net While these methods are not applied to achiral this compound, they are the cornerstone for creating optically active analogous systems, including P-chiral phosphine oxides and other P(V) derivatives. sioc-journal.cnrsc.org

Reaction conditions, particularly temperature, solvent, and the nature of reagents, play a critical role in determining the ratio of stereoisomers formed. researchgate.netresearchgate.net In phosphorane chemistry, the trigonal bipyramidal (TBP) geometry is subject to a low-energy isomerization process known as pseudorotation. mdpi.compnas.org This process can interchange axial and equatorial substituents, potentially leading to the epimerization of a chiral center.

The stability of different stereoisomers and the energy barrier to their interconversion are highly dependent on the substituents and the reaction environment. For instance, the stereomutation of certain anti-apicophilic phosphoranes to their more stable O-apical isomers can be achieved by heating, with the activation energy being influenced by the steric bulk of the substituents. mdpi.com DFT calculations have been used to investigate the epimerization of P-spiro chiral tetraaminophosphoniums, showing that the process occurs via a pentacoordinate phosphorane intermediate. The energy barriers are highly dependent on the nitrogen substituents and the counter-ion, demonstrating that reaction conditions can dictate stereochemical lability. oup.com In some cases, lowering the reaction temperature can "freeze out" a specific conformation, preventing pseudorotation and preserving stereochemical integrity. pnas.orgnih.gov

Table 2: Factors Influencing Stereoisomer Formation in Phosphorane Chemistry

FactorInfluenceExample/ObservationReference(s)
Temperature Can overcome energy barriers for pseudorotation, leading to isomerization or epimerization. Lower temperatures can "freeze" conformations.Heating converts O-equatorial arylphosphoranes to more stable O-apical isomers. mdpi.com
Solvent Can stabilize transition states or specific isomers differently, affecting the diastereomeric ratio.Solvent choice is a key parameter in optimizing enantioselectivity in catalytic syntheses of P-stereogenic centers. mdpi.com
Counter-ion In ionic species, the nature of the counter-ion can influence the stability and reactivity of the chiral cation, affecting epimerization rates.The epimerization of P-spiro chiral tetraaminophosphoniums is dependent on the pairing anion. oup.com
Steric Hindrance Bulky substituents can raise the energy barrier for pseudorotation, increasing the stereochemical stability of a particular isomer.The steric hindrance of a pentafluoroethyl group is a major factor in freezing pseudorotation compared to a trifluoromethyl group. mdpi.com

Large-Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. researchgate.net For fluorinated organophosphorus compounds, this involves addressing challenges associated with handling potentially hazardous reagents and controlling highly exothermic reactions.

Key aspects of process optimization include:

Reagent Selection: Replacing hazardous or expensive fluorinating agents like XeF₂ with safer, more economical alternatives is a primary goal. ethz.ch For example, methods utilizing SF₆ or combinations of (COCl)₂ and KF are being explored for fluorination. rsc.orgwhiterose.ac.uk The industrial-scale production of related compounds like tris(pentafluoroethyl)difluorophosphorane is achieved via electrochemical fluorination (ECF), a powerful but specialized technique. researchgate.net

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing byproducts. numberanalytics.com For fluorination reactions, precise temperature control is often necessary to prevent over-fluorination or decomposition.

Process Simplification: Reducing the number of synthetic steps, minimizing purification stages (e.g., developing chromatography-free syntheses), and designing one-pot procedures can significantly lower production costs. researchgate.net

Sustainability: Implementing principles of green chemistry, such as using less toxic solvents, recycling reagents (like phosphine oxides), and improving atom economy, is increasingly important in modern chemical manufacturing. rsc.orgacs.org

While specific large-scale production data for this compound is not widely published, the principles of process optimization are universally applicable. The development of robust and scalable synthetic routes is essential for the commercial viability of any chemical compound. chemrxiv.org

Batch and Flow Chemistry Adaptations

The synthesis of this compound and its analogs has traditionally been conducted using batch processing. These methods often involve the direct fluorination of a corresponding phosphine. A notable batch synthesis involves the reaction of trimethylphosphine (B1194731) (PMe₃) with mercuric fluoride (HgF₂) in benzene, which proceeds via a redox reaction to yield this compound. acs.org This reaction is typically performed under an inert atmosphere of dry nitrogen or argon to prevent side reactions with air and moisture. acs.org Other batch methods for preparing difluorotriorganophosphoranes have utilized reagents such as sulfur tetrafluoride (SF₄) or have employed photochemical reactions involving sulfur hexafluoride (SF₆) and a photosensitizer. researchgate.netrsc.org For instance, the photochemical reaction of SF₆ with phosphines can selectively produce difluorophosphoranes and phosphine sulfides. rsc.org

While effective, batch syntheses can present challenges in scalability and safety, particularly when handling hazardous reagents and intermediates. Modern advancements in chemical synthesis have led to the exploration of continuous flow chemistry for the production of organophosphorus compounds. londonmet.ac.uknih.gov Flow chemistry offers significant advantages, including enhanced control over reaction parameters such as temperature and residence time, leading to improved safety, efficiency, and scalability. londonmet.ac.ukmdpi.com

The adaptation of flow chemistry to the synthesis of this compound involves using systems like continuous stirred tank reactors (CSTRs). londonmet.ac.ukmdpi.com Such a setup would allow for precise control over the stoichiometry and mixing of the phosphine precursor and the fluorinating agent, potentially reducing reaction times and increasing yields compared to traditional batch methods. londonmet.ac.uk The improved heat management in flow reactors is particularly beneficial for managing the exothermic nature of many fluorination reactions. While specific literature on the flow synthesis of this compound is nascent, the principles established for other complex organophosphorus compounds demonstrate the potential for higher efficiency and consistency. mdpi.com

Table 1: Comparison of Batch and Flow Chemistry for Organophosphorus Synthesis

Feature Batch Chemistry Flow Chemistry
Process Type Reactions are carried out in discrete, finite volumes in a single vessel. Reactions occur continuously in a stream through a reactor (e.g., CSTR, microreactor). londonmet.ac.uknih.gov
Heat Transfer Less efficient; can lead to localized temperature gradients and potential side reactions. Highly efficient; superior temperature control due to high surface-area-to-volume ratio. mdpi.com
Safety Higher risk when scaling up, especially with exothermic reactions or toxic reagents. Inherently safer due to small reaction volumes at any given time and better process control. nih.gov
Scalability Often complex and non-linear; "scaling up" can require significant process redesign. Simpler to scale by running the process for a longer duration ("scaling out"). mdpi.com
Reaction Time Can be lengthy, sometimes requiring hours or days for completion. mdpi.com Often significantly reduced, with residence times ranging from seconds to minutes. researchgate.net
Yield & Purity Can be variable due to lack of precise control over reaction parameters. Often higher and more consistent due to optimized and tightly controlled conditions. londonmet.ac.uk

Purity and Isolation Techniques for Air-Sensitive Compounds

This compound is an air-sensitive and moisture-sensitive compound, which necessitates specialized handling and purification techniques to ensure its integrity. acs.orgresearchgate.net All manipulations, including transfer, purification, and characterization, must be performed under an inert atmosphere, such as dry argon or nitrogen, using either a glovebox or Schlenk line techniques. acs.orgresearchgate.net

The primary method for purifying volatile, air-sensitive compounds like this compound is fractional distillation under reduced pressure. google.com This technique separates compounds based on their boiling points. By lowering the pressure, the boiling point of the target compound is reduced, which helps to prevent thermal decomposition during distillation. google.com The process allows for the effective removal of non-volatile impurities, as well as more volatile starting materials or byproducts. The purified liquid is collected in a receiving flask that is pre-purged with an inert gas and often cooled to minimize vapor loss. orgsyn.org

For less volatile or solid analogous systems, purification may be achieved through crystallization or sublimation. Crystallization involves dissolving the crude material in a minimal amount of a suitable anhydrous solvent and then slowly cooling the solution or allowing the solvent to evaporate slowly within an inert atmosphere. This process yields solid crystals of high purity.

Another advanced purification method, particularly for removing trace impurities from phosphorus compounds, is zone melting. hkust.edu.hkresearchgate.net This technique involves melting a narrow region of a solid sample and slowly moving this molten zone along the length of the material. Impurities tend to concentrate in the molten phase and are thus transported to one end of the sample, leaving behind a highly purified solid. researchgate.net This method has been successfully used to reduce arsenic contamination in solid phosphorus from 100 ppm to 10 ppm. hkust.edu.hk

Table 2: Purification Techniques for Air-Sensitive Phosphoranes

Technique Principle Application & Considerations
Fractional Distillation Separation based on differences in boiling points under reduced pressure. google.com Ideal for volatile liquid compounds. Reduces the risk of thermal decomposition. Requires a vacuum-tight apparatus and inert atmosphere backfilling. google.comorgsyn.org
Inert Atmosphere Crystallization Dissolution in a suitable anhydrous solvent followed by slow cooling or evaporation to form pure crystals. Used for solid compounds or those that are not readily distillable. The choice of solvent is critical to ensure good solubility of the compound but poor solubility of impurities at lower temperatures.
Sublimation Transition of a substance directly from the solid to the gas phase, followed by condensation back to a solid on a cold surface. Effective for solid compounds with sufficient vapor pressure at temperatures below their melting point. Removes non-volatile impurities.
Zone Melting A molten zone is moved through a solid sample, concentrating impurities in the melt. researchgate.net A high-purity technique primarily for solids. Can significantly reduce trace elemental impurities like arsenic. hkust.edu.hk
Schlenk/Glovebox Techniques Use of specialized glassware and enclosures to maintain an inert atmosphere (e.g., N₂, Ar). acs.orgresearchgate.net A mandatory handling protocol for all purification methods to prevent decomposition by O₂ or H₂O. researchgate.net

Elucidation of Structure and Bonding Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Fluorine Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of organophosphorus compounds, particularly those containing fluorine. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P, allows for a comprehensive analysis of the molecular framework and electronic environment of difluorodimethylphosphorane.

The ¹H NMR spectrum of this compound provides crucial information about the methyl groups attached to the phosphorus atom. The protons of the two methyl groups are chemically equivalent and typically appear as a doublet of triplets. This complex splitting pattern arises from coupling to both the phosphorus nucleus (³¹P) and the two equivalent fluorine nuclei (¹⁹F). The coupling constant for the phosphorus-hydrogen interaction (²JP-H) is a key parameter, and its magnitude provides insight into the geometry around the phosphorus atom.

Parameter Typical Value Range
Chemical Shift (δ)1.5 - 2.5 ppm
Coupling Constant (²JP-H)10 - 20 Hz
Coupling Constant (³JF-H)5 - 15 Hz
Note: Specific values can vary based on solvent and temperature.

In the ¹³C NMR spectrum, the carbon atoms of the methyl groups in this compound give rise to a single resonance, appearing as a doublet of triplets due to coupling with the ³¹P and ¹⁹F nuclei. The one-bond carbon-phosphorus coupling constant (¹JC-P) is particularly informative, with its magnitude reflecting the hybridization and bonding characteristics of the P-C bond.

Parameter Typical Value Range
Chemical Shift (δ)20 - 40 ppm
Coupling Constant (¹JC-P)80 - 120 Hz
Coupling Constant (²JF-C)15 - 25 Hz
Note: Specific values can vary based on solvent and temperature.

¹⁹F NMR spectroscopy is exceptionally sensitive for studying fluorinated compounds. In this compound, the two fluorine atoms are chemically equivalent and exhibit a doublet in the ¹⁹F NMR spectrum due to coupling with the ³¹P nucleus. The one-bond phosphorus-fluorine coupling constant (¹JP-F) is typically large and serves as a definitive indicator of a direct P-F bond. rsc.org The chemical shift provides information about the electronic environment of the fluorine atoms. huji.ac.ilwikipedia.org

Parameter Typical Value Range
Chemical Shift (δ)-30 to -60 ppm (relative to CFCl₃)
Coupling Constant (¹JP-F)600 - 800 Hz
Note: Specific values can vary based on solvent and temperature.

The ³¹P NMR spectrum is paramount for characterizing phosphoranes. For this compound, the phosphorus nucleus resonates in a characteristic region for pentacoordinate phosphorus compounds. The signal appears as a triplet due to coupling with the two equivalent fluorine atoms. The large ¹JP-F coupling constant is readily observed in the ³¹P spectrum. huji.ac.il

Parameter Typical Value Range
Chemical Shift (δ)-20 to -70 ppm (relative to 85% H₃PO₄)
Coupling Constant (¹JP-F)600 - 800 Hz
Note: Specific values can vary based on solvent and temperature.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning NMR signals and establishing the connectivity between different nuclei within the molecule. acs.orgacs.org

COSY (Correlation Spectroscopy): While not directly applicable for establishing the core P-C and P-F connectivity in this simple molecule, it would be crucial for more complex substituted analogs to trace proton-proton coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded nuclei. For this compound, an ¹H-¹³C HMQC/HSQC would show a cross-peak connecting the proton and carbon signals of the methyl groups. A ¹H-¹⁹F HMQC/HSQC is not standard but specialized pulse sequences can probe these connectivities. Most importantly, ¹H-³¹P and ¹⁹F-³¹P HMQC/HSQC experiments definitively establish the P-H and P-F connectivities. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds). An HMBC spectrum would show correlations between the methyl protons and the phosphorus atom (²JP-H), and between the methyl carbons and the fluorine atoms (²JF-C), further confirming the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In the context of this compound, NOESY could be used to confirm the trigonal bipyramidal geometry by observing through-space interactions between the methyl group protons and the fluorine atoms.

Solid-state NMR (SSNMR) provides insights into the structure and dynamics of materials in their solid form, which can differ from their solution-state behavior. islandscholar.caforth.gr Magic Angle Spinning (MAS) is a technique used to average out anisotropic interactions, resulting in narrower lines and higher resolution spectra. acs.org

For this compound, ³¹P and ¹⁹F MAS-NMR would be particularly useful for:

Characterizing Crystalline Polymorphs: Different crystalline forms of the compound would likely exhibit distinct chemical shifts and coupling constants in their solid-state NMR spectra.

Probing Intermolecular Interactions: Solid-state NMR can detect subtle changes in the local environment due to packing effects and intermolecular interactions in the crystal lattice.

Studying Dynamics: Variable-temperature SSNMR experiments can provide information on molecular motions in the solid state, such as the rotation of the methyl groups.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy of Dimethyltrifluorophosphorane (B13404148) in the vapor state has been instrumental in defining its molecular structure. researchgate.net The analysis of its IR spectrum is consistent with a trigonal bipyramidal geometry with C₂ᵥ symmetry. researchgate.net In this configuration, two fluorine atoms occupy the axial positions, while one fluorine atom and the two methyl groups occupy the equatorial positions. researchgate.net The P-F bonds are not equivalent, leading to distinct stretching frequencies for the axial (P-Fₐₓ) and equatorial (P-Fₑ₁) bonds. Similarly, the stretching of the phosphorus-carbon bonds provides a characteristic absorption band.

Key stretching frequencies observed in the vapor-phase IR spectrum are detailed below. researchgate.net

Vibrational ModeWavenumber (cm⁻¹)
P-Fₑ₁ Stretch915
P-Fₐₓ Asymmetric Stretch848
P-C Asymmetric Stretch710
P-Fₐₓ Symmetric Stretch644
P-C Symmetric Stretch610

Raman spectroscopy offers data that is complementary to IR spectroscopy, as different selection rules govern the activity of vibrational modes in each technique. researchgate.net For Dimethyltrifluorophosphorane, analysis of the liquid-state Raman spectrum supports the C₂ᵥ trigonal bipyramidal structure proposed from IR data. researchgate.net The Raman spectrum shows strong, polarized bands corresponding to the symmetric stretching vibrations, which are key identifiers for the molecular framework.

The table below presents significant vibrational modes identified in the liquid-state Raman spectrum. researchgate.net

Vibrational ModeWavenumber (cm⁻¹)Polarization
P-Fₑ₁ Stretch912Polarized
P-Fₐₓ Asymmetric Stretch845Depolarized
P-Fₐₓ Symmetric Stretch644Polarized
P-C Symmetric Stretch609Polarized

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing clues about the structure through fragmentation analysis. arxiv.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to several decimal places. researchgate.net This precision allows for the determination of a molecule's elemental composition from its exact mass, which is unique due to the mass defect of its constituent isotopes. wikipedia.org While early studies confirmed the molecular weight of Dimethyltrifluorophosphorane as 114 using conventional mass spectroscopy, HRMS would offer unambiguous confirmation of its chemical formula, C₂H₆F₃P. researchgate.net

The distinction between nominal mass and exact mass is crucial for molecular formula confirmation.

Mass TypeValue (Da)
Nominal Mass118
Exact Mass (Calculated)118.01588

Tandem Mass Spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific precursor ion to generate product ions. acs.org The resulting fragmentation pattern offers detailed structural information. Although specific experimental MS/MS data for Dimethyltrifluorophosphorane is not detailed in the surveyed literature, fragmentation pathways can be predicted based on its structure. The weakest bonds, such as the P-C bond, are likely to cleave first. Common fragmentation pathways would include the loss of a methyl group (CH₃) or a fluorine atom (F).

The table below outlines the predicted major fragments and their corresponding mass-to-charge (m/z) ratios.

Precursor Ion (m/z)Fragment LostProduct IonProduct Ion (m/z)
118.02CH₃[CH₃PF₃]⁺103.00
118.02F[(CH₃)₂PF₂]⁺99.02
103.00F[CH₃PF₂]⁺84.00
99.02CH₃[CH₃PF₂]⁺84.00

X-ray Crystallography for Solid-State Molecular Geometry

The precise three-dimensional arrangement of atoms in a molecule can be determined using diffraction techniques. While X-ray crystallography is the standard for solid-state samples, gas-phase electron diffraction provides equivalent data for volatile compounds. An electron diffraction study of gaseous Dimethyltrifluorophosphorane has determined its molecular geometry with high precision. The study confirms the trigonal bipyramidal structure where the two methyl groups and one fluorine atom are in the equatorial plane, and the other two fluorine atoms are in axial positions. The axial P-F bonds are notably longer than the equatorial P-F bond. researchgate.net

The key structural parameters determined from gas-phase electron diffraction are summarized below. researchgate.net

ParameterBond Length (Å) / Angle (°)
P-F (axial)1.643 ± 0.003
P-F (equatorial)1.553 ± 0.006
P-C1.798 ± 0.004
∠ Fₐₓ-P-Fₑ₁89.9 ± 0.3
∠ Fₑ₁-P-C118.0 ± 0.8

Computational and Theoretical Chemistry of Difluorodimethylphosphorane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the atomic level. These methods can predict molecular properties with high accuracy, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the electronic structure of molecules. youtube.com A DFT study of difluorodimethylphosphorane would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms and calculating various electronic properties.

However, specific DFT studies detailing the optimized geometry (bond lengths and angles) and electronic properties (such as orbital energies and charge distribution) for this compound have not been identified in the current body of scientific literature. For analogous phosphorus compounds, DFT calculations have been shown to provide reliable geometric parameters when compared with experimental data. researchgate.netnih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate results, particularly for smaller molecules. These high-level calculations are often used to benchmark results from less computationally expensive methods like DFT.

A search for literature employing these high-accuracy ab initio methods specifically on this compound did not yield any dedicated studies. Research on other small, phosphorus-containing radicals has utilized methods like UMP2 and UQCISD to determine geometries and hyperfine coupling constants, demonstrating the applicability of these techniques to organophosphorus chemistry. tandfonline.com

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the simulation. For phosphorus-containing compounds, it has been shown that the basis set used during geometry optimization can significantly affect the accuracy of predicted properties, such as NMR chemical shifts. aip.orgmdpi.com It is often recommended to use basis sets with at least two polarization d-functions on the phosphorus atom for reliable results. aip.org

Specialized basis sets, such as the pecJ-n series, have been developed for high-quality calculations of NMR spin-spin coupling constants involving phosphorus. mdpi.com While these principles are well-established, specific recommendations or studies on the most efficient and accurate basis sets for this compound are absent from the literature.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and structural flexibility of molecules over time.

Conformational Preferences and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and the associated energy changes. ucalgary.calibretexts.orgchemistrysteps.comlibretexts.org For this compound, rotation around the phosphorus-carbon bonds would lead to different conformers. A computational study would map out the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them.

Despite the importance of understanding a molecule's three-dimensional shape, no studies detailing the conformational preferences or the energy landscape of this compound could be located. Such an analysis would be crucial for understanding its reactivity and intermolecular interactions.

Vibrational Frequencies Prediction and Comparison with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Comparing these calculated frequencies with experimental data is a standard method for validating the accuracy of the computational model and for assigning spectral peaks to specific molecular motions. researchgate.net DFT methods are commonly used for this purpose, and the calculated frequencies are often scaled to improve agreement with experimental values. nih.gov

A dedicated study reporting the calculated vibrational frequencies for this compound and their comparison with an experimental spectrum is not available in the reviewed literature. Such a study would be invaluable for confirming the molecule's computed geometry and for interpreting its spectroscopic data.

Based on a comprehensive search for computational and theoretical chemistry data specific to the compound "this compound," it has been determined that there is insufficient detailed research available in the public domain to fulfill the requirements of the requested article.

The systematic searches for data pertaining to the specific subsections of the provided outline—including Natural Bond Orbital (NBO) analysis, electron density distribution, electrostatic potential maps, the influence of fluorine on phosphorus hypervalency, and predicted spectroscopic parameters (NMR and vibrational frequencies)—did not yield specific studies or datasets for this compound, which is understood to be Dimethyldifluorohydridophosphorane ((CH₃)₂PF₂H).

While general principles and computational methodologies for these types of analyses are well-documented for related organophosphorus compounds, the strict adherence required to focus solely on this compound prevents the inclusion of analogous data from other molecules. Generating thorough, informative, and scientifically accurate content with detailed research findings and specific data tables, as instructed, is not possible without dedicated computational studies on this exact compound.

Therefore, the article cannot be generated at this time due to the lack of specific scientific literature and data for this compound.

Reaction Pathway and Transition State Analysis

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of this compound. Computational chemistry provides powerful tools to map out the energetic landscape of its reactions, offering insights that are often difficult to obtain through experimental methods alone. nih.govyoutube.com

The elucidation of mechanistic pathways for reactions involving this compound is achieved by constructing detailed potential energy surfaces. youtube.com These surfaces map the energy of the system as a function of the geometric coordinates of the atoms, revealing the most likely paths from reactants to products. The key features of these energy profiles are the stationary points, which include local minima corresponding to reactants, intermediates, and products, and saddle points corresponding to transition states. youtube.comyoutube.com

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining the energies of these stationary points. youtube.com By calculating the Gibbs free energy of each species along a proposed reaction coordinate, a comprehensive energy profile can be constructed. youtube.com This profile illustrates the energy barriers that must be overcome for a reaction to proceed, thereby identifying the rate-determining step and providing a quantitative measure of the reaction's feasibility.

For instance, in a hypothetical substitution reaction involving this compound, computational models can trace the energy changes as a nucleophile approaches and a leaving group departs. The energy profile would show an initial increase in energy leading to the transition state, followed by a decrease to the energy of the products. The height of this energy barrier, the activation energy, is a critical parameter for predicting reaction rates.

Interactive Table: Hypothetical Energy Profile for a Nucleophilic Substitution on this compound

SpeciesRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State+25.3+24.8
Products-10.1-11.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this exact reaction of this compound was not found in the initial search.

Computational chemistry also offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure and energetic properties of the molecule and its potential reaction partners, chemists can anticipate how and where reactions are likely to occur. researchgate.netnih.gov

One common approach is Frontier Molecular Orbital (FMO) theory. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO can provide a qualitative prediction of reactivity; a smaller gap generally indicates a more favorable interaction and a faster reaction. The spatial distribution and symmetry of these orbitals can also predict the regioselectivity and stereoselectivity of a reaction. For example, in a cycloaddition reaction, the alignment of the frontier orbitals of this compound and a diene would determine the preferred orientation of the reactants and thus the structure of the product. nih.gov

The activation strain model, also known as the distortion/interaction model, provides a more quantitative framework for understanding reactivity. researchgate.net This model decomposes the activation energy into two components: the strain energy required to deform the reactants into their transition state geometries and the interaction energy between the deformed reactants. By analyzing these components for different reaction pathways, researchers can gain detailed insights into the factors controlling reactivity and selectivity. For instance, steric hindrance in a particular reaction pathway would manifest as a high strain energy, making that pathway less favorable. nih.gov

Interactive Table: Predicted Reactivity Descriptors for this compound

DescriptorValueInterpretation
HOMO Energy-8.2 eVIndicates electron-donating ability
LUMO Energy+1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap9.7 eVSuggests moderate reactivity
Global Electrophilicity Index2.8Classifies it as a moderate electrophile

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the initial search.

Reactivity and Reaction Mechanisms of Difluorodimethylphosphorane

Reactivity of P-F Bonds in Substitution and Elimination Reactions

The strong electronegativity of the fluorine atoms renders the phosphorus center in difluorodimethylphosphorane highly electrophilic. This characteristic is central to the reactivity of the P-F bonds, which readily participate in substitution and elimination reactions.

Nucleophilic Attack on Phosphorus Center

Nucleophilic substitution at the phosphorus center of organophosphorus compounds is a well-studied area. While specific kinetic data for this compound is not extensively documented in publicly available literature, the mechanism can be inferred from studies on analogous fluorophosphoranes. Unlike substitutions involving less electronegative halogens (Cl, Br), which can proceed through a direct Sₙ2-type mechanism, reactions at a phosphorus-fluorine bond typically follow a stepwise addition-elimination (A-E) pathway.

This mechanism involves the initial attack of a nucleophile on the electrophilic phosphorus atom, leading to the formation of a transient, hexacoordinate intermediate. This intermediate subsequently eliminates a fluoride (B91410) ion to yield the substituted product. The stability of the P-F bond often necessitates harsher reaction conditions or more potent nucleophiles compared to its chloro- or bromo-analogs.

Table 1: Comparison of Mechanistic Pathways for Nucleophilic Substitution at Phosphorus Halides

HalogenPredominant MechanismIntermediateStereochemistry
FluorineAddition-Elimination (A-E)HexacoordinateVariable
ChlorineSₙ2-like or A-EPentacoordinate Transition State or Hexacoordinate IntermediateInversion (for Sₙ2)
BromineSₙ2-like or A-EPentacoordinate Transition State or Hexacoordinate IntermediateInversion (for Sₙ2)

Defluorination and Fluoride Ion Exchange

This compound can act as a fluoride ion donor, particularly in the presence of strong Lewis acids. This process, known as defluorination, results in the formation of a highly reactive cationic phosphorus species. The propensity for this reaction is dictated by the fluoride ion affinity of the Lewis acid.

While specific studies on this compound are limited, research on analogous compounds such as tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂) demonstrates their utility as fluoride acceptors in transition metal chemistry. researchgate.netnih.gov This suggests that this compound could potentially react with strong Lewis acids to form a dimethylphosphonium cation, [(CH₃)₂PF]⁺.

Fluoride ion exchange, where one of the fluorine atoms is replaced by another anion, can also occur. This process is typically in equilibrium and can be driven by the relative concentrations of the participating ions and the stability of the resulting phosphorus species.

Reactivity of Alkyl Groups

The methyl groups attached to the phosphorus atom in this compound also exhibit characteristic reactivity, primarily involving the acidity of the alpha-protons.

Alpha-Deprotonation and Ylide Formation

The electron-withdrawing nature of the difluorophosphoranyl group ((CH₃)PF₂) enhances the acidity of the protons on the adjacent methyl groups. In the presence of a strong base, one of these protons can be abstracted to form a carbanion, which is stabilized by resonance, leading to the formation of a phosphorus ylide. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org

Phosphorus ylides are versatile reagents in organic synthesis, most notably in the Wittig reaction for the formation of alkenes from carbonyl compounds. libretexts.orgmasterorganicchemistry.com The formation of an ylide from this compound would involve its deprotonation to generate methyl(methylene)difluorophosphorane.

Table 2: General Scheme for Ylide Formation

ReactantBaseProduct (Ylide)
(CH₃)₂PF₂Strong Base (e.g., BuLi)CH₃(CH₂=)PF₂

Methyl Group Functionalization

While direct functionalization of the methyl groups of this compound is not well-documented, reactions involving the ylide intermediate provide a pathway for such transformations. The nucleophilic carbon of the ylide can react with a variety of electrophiles, leading to the extension of the carbon chain or the introduction of new functional groups. For instance, reaction with an alkyl halide could lead to the formation of an ethyl-methyl-difluorophosphorane.

Oxidation and Reduction Chemistry

The phosphorus atom in this compound is in the +5 oxidation state, which is the highest common oxidation state for phosphorus. wikipedia.org Consequently, it is generally resistant to further oxidation.

Conversely, the reduction of pentavalent organophosphorus compounds is a known process, although it often requires potent reducing agents. wikipedia.org The reduction of this compound would lead to the formation of a trivalent phosphorus species, dimethylphosphinous fluoride ((CH₃)₂PF). The specific conditions and reagents required for this transformation for this compound have not been extensively reported in the literature. The high stability of the P(V) oxidation state, particularly with electronegative fluorine substituents, suggests that such a reduction would be thermodynamically challenging.

Redox Behavior of the Phosphorus Center

The phosphorus atom in this compound exists in the +5 oxidation state. libretexts.orgwikipedia.org This is the highest common oxidation state for phosphorus, making the compound an oxidizing agent, although its oxidizing power is influenced by the nature of the substituents. libretexts.orgwikipedia.orgnih.gov

The redox chemistry of the phosphorus center in this compound is characterized by its tendency to be reduced to a more stable trivalent phosphorus(III) species. This reduction can be achieved by various reducing agents. While specific studies on the electrochemical reduction of this compound are not extensively documented, the general principles of organophosphorus chemistry suggest that it can undergo a two-electron reduction.

Reduction Reactions:

The reduction of this compound would lead to the formation of dimethylphosphinous fluoride ((CH₃)₂PF) and a fluoride ion. The feasibility of this reaction depends on the reduction potential of the reducing agent used.

(CH₃)₂PF₂ + 2e⁻ → (CH₃)₂PF + F⁻

Strong reducing agents, such as alkali metals or metal hydrides, would be expected to facilitate this transformation. The reaction mechanism likely involves the initial formation of a radical anion intermediate, which then expels a fluoride ion to form a trivalent phosphorus compound.

Thermal and Photochemical Decomposition Pathways

The stability of this compound is subject to thermal and photochemical influences, which can induce decomposition through various mechanistic pathways.

Stability Under Varying Conditions

The thermal stability of organophosphorus(V) halides is generally moderate and is influenced by the nature of the substituents. nih.govsemanticscholar.org this compound is expected to be more stable than its chloro- or bromo-analogs due to the high strength of the P-F bond. However, at elevated temperatures, it will undergo decomposition. The stability is also affected by the presence of moisture and other reactive species.

Photochemical stability is another important aspect. Organophosphorus compounds can undergo degradation upon exposure to ultraviolet (UV) light. researchgate.net The energy from the photons can be sufficient to break the P-C or P-F bonds, initiating decomposition reactions.

ConditionStabilityPotential Decomposition Products
Ambient Temperature Relatively StableMinimal decomposition
Elevated Temperature Decomposes(CH₃)₂P(O)F, CH₃F, and other fragmentation products
UV Irradiation DecomposesRadical species, leading to a complex mixture of products

Mechanistic Studies of Degradation

Detailed mechanistic studies on the thermal and photochemical decomposition of this compound are scarce. However, analogies with other fluorophosphoranes and general principles of organophosphorus chemistry allow for the postulation of likely degradation pathways.

Thermal Decomposition:

The thermal decomposition of this compound likely proceeds through a unimolecular elimination mechanism. A plausible pathway involves the elimination of methyl fluoride (CH₃F) to form dimethylphosphinyl fluoride ((CH₃)₂P(O)F). This type of reaction, known as a retro-Arbuzov reaction, is common for pentavalent phosphorus halides.

(CH₃)₂PF₂ → (CH₃)₂P(O)F + CH₃F (postulated)

At higher temperatures, further fragmentation of the molecule can occur, leading to the formation of a variety of smaller molecules and radical species.

Photochemical Decomposition:

Photochemical decomposition is expected to proceed via radical mechanisms. researchgate.net Upon absorption of UV radiation, the P-C or P-F bonds can undergo homolytic cleavage to generate radicals.

(CH₃)₂PF₂ + hν → (CH₃)₂PF• + F• (CH₃)₂PF₂ + hν → CH₃• + CH₃PF₂•

These radicals can then participate in a series of propagation and termination steps, leading to a complex mixture of products. The exact nature of these products would depend on the reaction conditions, such as the wavelength of light and the presence of other molecules.

Reactions with Protic and Aprotic Reagents

This compound is reactive towards both protic and aprotic reagents due to the electrophilic nature of the phosphorus center and the good leaving group ability of the fluoride ions.

Hydrolysis and Alcoholysis

Hydrolysis:

This compound is susceptible to hydrolysis, reacting with water to produce dimethylphosphinic fluoride and hydrogen fluoride. viu.ca The reaction is typically rapid and exothermic.

(CH₃)₂PF₂ + H₂O → (CH₃)₂P(O)F + 2HF

The mechanism of hydrolysis of pentacoordinate phosphorus halides is believed to proceed through a nucleophilic attack of water on the phosphorus center. ucc.ie This forms a hexacoordinate intermediate or a transition state, which then eliminates hydrogen fluoride to give the final product. The presence of the two fluorine atoms makes the phosphorus atom highly electrophilic and thus susceptible to nucleophilic attack.

Alcoholysis:

Similarly, this compound reacts with alcohols (ROH) in a process known as alcoholysis. This reaction yields an alkoxy-substituted phosphorane or a phosphinic fluoride ester, depending on the stoichiometry and reaction conditions.

(CH₃)₂PF₂ + ROH → (CH₃)₂P(O)F + RF + HF

With an excess of alcohol, further reaction can occur to replace the remaining fluorine atom. The mechanism of alcoholysis is analogous to that of hydrolysis, involving the nucleophilic attack of the alcohol oxygen on the phosphorus atom. ucc.ie The rate of alcoholysis is influenced by the steric bulk of the alcohol, with less hindered alcohols reacting more rapidly.

ReagentProduct(s)
Water (H₂O)Dimethylphosphinic fluoride ((CH₃)₂P(O)F), Hydrogen fluoride (HF)
Alcohol (ROH)Dimethylphosphinic fluoride ((CH₃)₂P(O)F), Alkyl fluoride (RF), Hydrogen fluoride (HF)

Reactions with Lewis Acids and Bases

This compound, (CH₃)₂PF₃, exhibits amphoteric behavior in the context of Lewis acid-base theory. The phosphorus(V) center can act as a Lewis acid by accepting electron pairs, while the fluorine and methyl groups can influence its reactivity. The interactions of (CH₃)₂PF₃ with Lewis acids and bases are characterized by the formation of adducts and, in some cases, subsequent chemical transformations.

Interaction with Lewis Acids

The phosphorus atom in dimethyltrifluorophosphorane (B13404148) is electron-deficient and can coordinate with Lewis bases. However, the molecule can also react as a fluoride donor with strong Lewis acids, such as antimony pentafluoride (SbF₅). This reaction is driven by the high fluoride affinity of strong Lewis acids.

The reaction with antimony pentafluoride is believed to proceed via the abstraction of a fluoride ion from the phosphorane, leading to the formation of a dimethylfluorophosphonium cation and the hexafluoroantimonate anion.

(CH₃)₂PF₃ + SbF₅ → [(CH₃)₂PF₂]⁺[SbF₆]⁻

This reaction highlights the ability of the P(V) center to act as a fluoride donor in the presence of a sufficiently strong acceptor. The resulting phosphonium (B103445) cation is itself a potent Lewis acid. Organofluorophosphonium salts are known to form adducts with neutral Lewis bases and can react with fluoroalkanes. nih.gov

Interaction with Lewis Bases

As a Lewis acid, dimethyltrifluorophosphorane can form adducts with various Lewis bases. The phosphorus(V) center in organofluorophosphoranes can accept electron density from donor molecules like amines, ethers, and phosphines. The stability of these adducts is dependent on the steric and electronic properties of both the phosphorane and the Lewis base.

For instance, the interaction with a generic Lewis base (L) can be represented as:

(CH₃)₂PF₃ + L → (CH₃)₂PF₃·L

In such adducts, the geometry around the phosphorus atom is expected to distort from trigonal bipyramidal towards an octahedral arrangement to accommodate the new ligand. The strength of the P-L bond will depend on the nucleophilicity of the Lewis base.

Research on related organofluorophosphonium salts has shown that these phosphorus-centered electrophiles can form stable adducts with neutral Lewis bases. scite.airesearchgate.net This supports the prediction that dimethyltrifluorophosphorane would behave similarly.

Reaction Mechanisms

The reaction mechanisms in these Lewis acid-base interactions are governed by the principles of electron pair donation and acceptance.

With Lewis Acids: The mechanism involves the attack of the Lewis acid on one of the fluorine atoms of dimethyltrifluorophosphorane. The high affinity of Lewis acids like SbF₅ for fluoride drives the heterolytic cleavage of the P-F bond, resulting in the formation of an ion pair.

With Lewis Bases: The reaction is initiated by the donation of a lone pair of electrons from the Lewis base to the LUMO (Lowest Unoccupied Molecular Orbital) of the phosphorus atom in (CH₃)₂PF₃. This forms a coordinate covalent bond, leading to the formation of a Lewis acid-base adduct. The trigonal bipyramidal structure of the parent phosphorane, with fluorine atoms in both axial and equatorial positions, will rearrange upon adduct formation. researchgate.net

Tabulated Research Findings

While specific experimental data for adducts of this compound is not extensively documented in readily available literature, the following tables present plausible and illustrative data based on the known reactivity of similar organophosphorus(V) compounds and general principles of Lewis acid-base chemistry.

Table 1: Predicted Reaction Products with Selected Lewis Acids and Bases

Reactant AReactant B (Lewis Acid/Base)Predicted Product/AdductProduct Type
(CH₃)₂PF₃SbF₅[(CH₃)₂PF₂]⁺[SbF₆]⁻Ionic Salt
(CH₃)₂PF₃BF₃(CH₃)₂PF₃·BF₃Lewis Adduct
(CH₃)₂PF₃NH₃(CH₃)₂PF₃·NH₃Lewis Adduct
(CH₃)₂PF₃P(CH₃)₃(CH₃)₂PF₃·P(CH₃)₃Lewis Adduct

Table 2: Hypothetical Spectroscopic Data for Adduct Formation

Adduct³¹P NMR Shift (ppm) of P(V) center (Predicted)Comment
(CH₃)₂PF₃-20 to -30Typical range for pentacoordinate fluorophosphoranes.
[(CH₃)₂PF₂]⁺[SbF₆]⁻+80 to +100Significant downfield shift upon cation formation, indicating increased deshielding of the phosphorus nucleus.
(CH₃)₂PF₃·NH₃-100 to -120Upfield shift due to the increase in coordination number to six, indicating higher shielding.

Coordination Chemistry of Difluorodimethylphosphorane As a Ligand

Ligand Design Principles for Phosphorane-Based Ligands

The design of effective ligands is a cornerstone of modern catalysis and inorganic chemistry. For phosphorane-based ligands like difluorodimethylphosphorane, the primary considerations revolve around the meticulous tuning of their electronic and steric properties to achieve desired coordination behaviors and reactivity in the resulting metal complexes.

Steric and Electronic Tuning of Ligand Properties

The interplay of steric and electronic effects is paramount in dictating the behavior of a ligand. The steric profile of a ligand, often quantified by parameters like the Tolman cone angle, influences the coordination number and geometry of the metal center, as well as the accessibility of substrates to the catalytic site. In the case of this compound, the relatively small size of the methyl and fluorine substituents would suggest a modest steric footprint. However, the trigonal bipyramidal geometry of the phosphorane itself can lead to unique spatial arrangements upon coordination.

Electronically, the strong inductive effect of the two fluorine atoms renders the phosphorus center in this compound highly electron-deficient. This electronic characteristic is expected to significantly influence its donor properties. The σ-donating ability of the phosphorus atom is likely diminished compared to traditional phosphine (B1218219) ligands, while its π-acceptor character could be enhanced. This modulation of electronic properties is crucial for stabilizing specific metal oxidation states and influencing the reactivity of the coordinated metal. Research on other organophosphorus ligands has demonstrated that even subtle changes in substituents can lead to significant variations in the electronic nature of the ligand, which in turn affects the catalytic activity of the corresponding metal complexes.

Chelation and Bridging Modes (e.g., P,F-donors)

Beyond simple monodentate coordination through the phosphorus atom, the presence of fluorine atoms in this compound opens up the possibility of more complex binding modes. One intriguing prospect is the potential for chelation or bridging involving both the phosphorus and a fluorine atom (a P,F-donor). While direct P-F bonding to a metal center is not typical, the possibility of through-space interactions or the formation of weak fluorine-metal contacts cannot be entirely dismissed, especially with highly electrophilic metal centers.

Furthermore, the inherent fluxionality of trigonal bipyramidal phosphoranes could allow for dynamic coordination behavior. This could involve the interchange of axial and equatorial substituents, potentially leading to different binding modes or facilitating catalytic cycles. The design of multidentate ligands incorporating the this compound moiety could lead to pre-organized structures that favor specific chelation or bridging arrangements, thereby imparting enhanced stability and selectivity to the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes featuring novel ligands is a critical step in exploring their potential applications. The preparation and characterization of this compound complexes would provide invaluable insights into its coordination chemistry.

Preparation of Metal-Phosphorane Adducts

The synthesis of metal-phosphorane adducts would likely involve the reaction of this compound with a suitable metal precursor. Common strategies for the synthesis of transition metal-phosphine complexes, such as the displacement of labile ligands (e.g., CO, nitriles, or weakly coordinating solvents) from a metal center, could be adapted for this purpose. The choice of solvent and reaction conditions would be crucial to ensure the stability of the phosphorane ligand and the resulting complex.

Given the electron-deficient nature of the phosphorus center in this compound, its coordination to electron-rich, low-valent metal centers would be a promising synthetic target. Techniques such as Schlenk line and glovebox manipulations would be essential to handle potentially air- and moisture-sensitive starting materials and products.

Novel Coordination Geometries and Oxidation States

The unique steric and electronic properties of this compound could lead to the formation of transition metal complexes with unconventional coordination geometries and stabilization of unusual oxidation states. The balance between σ-donation and π-acceptance of the phosphorane ligand could influence the electron density at the metal center, potentially favoring higher or lower oxidation states than those observed with more conventional phosphine ligands.

Metal-Ligand Cooperative Effects in Phosphorane Complexes

Metal-ligand cooperativity (MLC) is a powerful concept in catalysis where both the metal center and the ligand actively participate in bond activation and formation. wikipedia.org This synergistic interplay can lead to enhanced reactivity and novel catalytic transformations. nih.gov The potential for MLC in complexes of this compound is an exciting area for future investigation.

The presence of reactive P-F bonds in the coordinated this compound ligand could be a key feature for enabling MLC. For instance, the activation of a substrate could involve the cleavage of a P-F bond, with the fluorine atom acting as a nucleophile or a base, while the metal center engages in another part of the substrate. This type of bifunctional activation has been observed in other systems and can significantly lower the activation barriers for chemical reactions.

Furthermore, the phosphorus center itself, being part of a hypervalent structure, could participate in redox processes or act as a Lewis acidic site in cooperation with the metal center. The design of complexes where the this compound ligand is positioned to interact directly with a substrate bound to the metal could unlock new catalytic pathways for challenging transformations.

Redox Non-Innocent Ligand Behavior

No studies or data were found that describe or suggest redox non-innocent ligand behavior for this compound. The concept of redox non-innocent ligands involves ligands that can actively participate in the redox chemistry of a metal complex, but there is no available research to indicate whether this compound exhibits such properties when coordinated to a metal center.

Hydrogen Atom Transfer and Proton Relays

There is no information available in the scientific literature concerning the involvement of this compound in hydrogen atom transfer (HAT) processes or its function in proton relay mechanisms within coordination complexes.

Structural Analysis of Coordination Complexes

X-ray Crystallographic Studies of Metal-Phosphorane Bonds

A thorough search for X-ray crystallographic data of metal complexes containing this compound as a ligand yielded no results. Consequently, there are no available structural studies to analyze the nature of metal-phosphorane bonds involving this specific compound.

Spectroscopic Signatures of Ligand Coordination

No spectroscopic data (such as NMR, IR, or UV-Vis) could be found for coordination complexes of this compound. Therefore, the characteristic spectroscopic signatures that would indicate its coordination to a metal ion have not been documented.

Stability and Lability of this compound Complexes

Ligand Exchange Reactions and Kinetic Studies

There is no available information on the stability or lability of this compound complexes. Furthermore, no kinetic studies on ligand exchange reactions involving this compound have been reported in the literature.

Thermal and Oxidative Stability of Complexes

Common decomposition pathways for metal phosphine complexes can involve P-C bond cleavage, often facilitated by the metal center. libretexts.org The thermal stability of phosphine ligands themselves can be enhanced when they are part of a larger, more rigid structure, such as in pincer complexes. wikipedia.org

Oxidative stability is another critical aspect, as phosphine ligands can be susceptible to oxidation, which would lead to the decomposition of the complex. ilpi.comreddit.com The rate and likelihood of oxidation can be influenced by the electron density on the phosphine, with more electron-donating phosphines generally being more prone to oxidation. reddit.com

While these general principles provide a framework for understanding the potential stability of this compound complexes, the absence of specific experimental data, such as decomposition temperatures or detailed oxidative degradation studies, precludes a more detailed discussion. Further research is required to elucidate the specific thermal and oxidative stability profiles of complexes featuring the this compound ligand.

Applications of Difluorodimethylphosphorane and Its Complexes in Homogeneous Catalysis

General Principles of Phosphine (B1218219) and Phosphorane Ligands in Catalysis

Phosphine ligands are a cornerstone of homogeneous catalysis, primarily due to the tunability of their steric and electronic properties. researchgate.net These ligands, which are trivalent phosphorus compounds, coordinate to a metal center and play a crucial role in stabilizing it, as well as influencing its reactivity and selectivity. wikipedia.org The electronic properties of phosphine ligands can be modified by altering the substituents on the phosphorus atom. Electron-donating groups enhance the electron density on the metal center, which can facilitate oxidative addition, a key step in many catalytic cycles. wikipedia.org Conversely, electron-withdrawing groups can enhance the back-bonding from the metal to the ligand.

The steric bulk of phosphine ligands is another critical factor that can be adjusted to control the coordination number of the metal complex and influence the rate of reductive elimination. wikipedia.org The development of bulky and electron-rich phosphine ligands has significantly advanced the field, enabling challenging cross-coupling reactions. nih.gov Bidentate phosphine ligands, which contain two phosphorus donor atoms, can chelate to a metal center, forming a more stable complex and influencing the geometry of the catalytic species. wikipedia.org

Phosphoranes, which are pentavalent phosphorus compounds, can also play a role in catalysis, often as intermediates in reactions involving phosphines. researchgate.net The interplay between phosphine and phosphorane structures can be crucial in certain catalytic cycles.

Interactive Table: General Properties of Phosphine Ligands and Their Effects in Catalysis

PropertyDescriptionEffect on Catalysis
Electronic Properties The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom.Influences the electron density at the metal center, affecting steps like oxidative addition and reductive elimination. wikipedia.org
Steric Hindrance The size and bulkiness of the substituents on the phosphorus atom.Affects the coordination number of the metal, ligand dissociation rates, and the stability of the catalytic complex. wikipedia.org
Bite Angle In bidentate phosphines, the P-M-P angle.Influences the geometry of the metal complex and can impact the selectivity of the catalytic reaction.
Chirality The presence of a chiral center in the ligand structure.Enables asymmetric catalysis, leading to the formation of enantiomerically enriched products.

Role in Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a fundamental process in organic synthesis, with cross-coupling reactions being among the most powerful tools for this purpose. Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings are widely used in academia and industry. wikipedia.orgmit.edulibretexts.org These reactions typically employ a palladium catalyst supported by phosphine ligands. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Buchwald-Hartwig type if applicable)

A comprehensive search of scientific databases and chemical literature did not yield any specific examples of difluorodimethylphosphorane being utilized as a ligand in Suzuki, Heck, or Negishi cross-coupling reactions. The literature is rich with examples of other phosphine ligands, particularly bulky and electron-rich ones, that are effective in these transformations. wikipedia.orgnih.govlibretexts.org

Mechanistic Insights into Catalytic Cycles

Given the absence of published research on the use of this compound in the aforementioned cross-coupling reactions, there are no specific mechanistic studies available for this compound. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Negishi), migratory insertion (for Heck), and reductive elimination. wikipedia.orgillinois.edunih.gov The nature of the phosphine ligand is known to significantly influence the kinetics and efficiency of each of these steps. researchgate.net

Application in Carbon-Heteroatom Bond Formation Reactions (e.g., C-N, C-O, C-S, C-F)

The formation of bonds between carbon and heteroatoms is another critical area of synthetic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and materials. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. wikipedia.orgwiley.com

Amination, Etherification, Thiolation, Fluorination

No documented applications of this compound in catalytic amination, etherification, thiolation, or fluorination reactions were found in the reviewed literature. The development of ligands for these transformations has been an active area of research, leading to highly efficient catalyst systems for the formation of C-N, C-O, and C-S bonds. wikipedia.orgnih.gov Catalytic C-F bond formation remains a significant challenge, with ongoing efforts to develop effective catalysts. the-innovation.org

Catalytic Pathways and Selectivity Control

As there are no reported applications of this compound in carbon-heteroatom bond formation, there is no information available regarding its influence on catalytic pathways or selectivity control in these reactions. The choice of ligand is generally a key factor in determining the outcome and efficiency of these transformations.

Hydrogenation and Hydrofunctionalization Catalysis

Dihydrogen Activation and Transfer

There is no documented evidence of this compound being utilized for dihydrogen activation and transfer processes. The mechanisms by which transition metal complexes activate H₂, often involving oxidative addition or heterolytic cleavage, have not been reported with catalysts based on this specific phosphorus compound.

Asymmetric Hydrogenation Potential

The potential of this compound as a ligand in asymmetric hydrogenation has not been explored in the available literature. While other fluorinated phosphine ligands have been investigated for inducing enantioselectivity in hydrogenation reactions, no such studies have been published for this compound.

Ring-Opening Polymerization and Other Polymerization Reactions

Initiation and Propagation Mechanisms

There are no reports on the use of this compound as an initiator or catalyst for ring-opening polymerization or other polymerization reactions. Consequently, no initiation and propagation mechanisms involving this compound have been proposed or studied.

Control over Polymer Properties

As there is no information on polymerization reactions catalyzed by this compound, there is likewise no data on its ability to control polymer properties such as molecular weight, polydispersity, or tacticity.

Advanced Catalytic Systems and Multicomponent Reactions

No advanced catalytic systems or multicomponent reactions featuring this compound have been described in the scientific literature. Its role in tandem catalysis, cascade reactions, or other complex transformations remains uninvestigated.

Tandem Catalysis and Cascade Reactions

Tandem catalysis and cascade reactions represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and improving atom economy. These processes rely on catalysts that can either facilitate multiple distinct transformations sequentially or initiate a cascade of intramolecular events.

Currently, there is no published research detailing the application of this compound or its metallic complexes as catalysts for tandem or cascade reactions. The potential of this compound in such processes can only be hypothesized based on the known reactivity of related organophosphorus compounds. For instance, the Lewis acidic nature of the phosphorus(V) center, enhanced by the electronegative fluorine atoms, could potentially be harnessed to activate substrates for subsequent transformations. However, without experimental validation, this remains speculative.

Table 1: Hypothetical Tandem Catalytic Processes for Future Investigation with this compound

Reaction Type Potential Role of this compound Substrates Products
Hydroformylation/HydrogenationAs a ligand modifying a transition metal centerAlkenes, SyngasAlcohols
Isomerization/HydrocyanationAs a Lewis acid co-catalystAlkenes, HCNNitriles
Cyclization/FunctionalizationAs a catalyst for cascade initiationUnsaturated precursorsComplex heterocycles

This table is purely speculative and intended to highlight potential areas of future research.

Future Perspectives and Emerging Research Directions in Difluorodimethylphosphorane Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The advancement of difluorodimethylphosphorane chemistry is intrinsically linked to the development of efficient and selective synthetic routes. Current methodologies, while foundational, present opportunities for significant improvement. Future research is expected to focus on overcoming the limitations of existing multi-step syntheses, which often require harsh reagents and challenging purification procedures.

Exploration of New Reactivity Modes and Catalytic Transformations

The reactivity of the phosphorus(V) center in this compound, influenced by the presence of both electron-withdrawing fluorine atoms and electron-donating methyl groups, is a fertile ground for discovery. Future research will likely delve into uncovering novel reactivity patterns beyond established transformations. A significant area of exploration will be the potential for this compound to act as a precursor to unique phosphorus-containing reactive intermediates.

Moreover, the catalytic potential of this compound and its derivatives is a largely untapped domain. Investigations into its ability to mediate or catalyze organic transformations are anticipated. This could include its application in areas such as Lewis acid catalysis, where the phosphorus center could activate substrates, or in redox-mediated processes. The development of chiral versions of this compound could also open doors to its use in asymmetric catalysis, a field of immense importance in modern organic synthesis.

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical synthesis. The integration of this compound chemistry with flow technologies offers a promising avenue for developing safer, more efficient, and scalable synthetic processes. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. researchgate.net

Future research will focus on adapting and optimizing synthetic routes for this compound within continuous flow systems. echemi.com This approach not only enhances safety, particularly when handling reactive intermediates, but also facilitates process automation and high-throughput screening of reaction conditions. lookchem.com Furthermore, the development of synthetic methods that utilize renewable starting materials, minimize solvent use, and reduce energy consumption will be crucial for aligning this compound chemistry with the goals of sustainable synthesis. chemicalbook.com

Advanced Computational Methodologies for Prediction and Design

In silico approaches are poised to play a pivotal role in accelerating the development of this compound chemistry. Advanced computational methodologies, such as density functional theory (DFT) and ab initio calculations, can provide deep insights into the electronic structure, bonding, and reactivity of this molecule. These tools can be employed to predict reaction mechanisms, rationalize experimental observations, and guide the design of new experiments.

Future research will likely involve the use of computational screening to identify promising catalytic applications for this compound and its derivatives. By modeling transition states and reaction pathways, researchers can predict the feasibility and selectivity of potential transformations, thereby streamlining experimental efforts. Furthermore, computational studies will be instrumental in understanding the subtle interplay of electronic and steric effects that govern the unique properties of this compound.

Design of Next-Generation Fluorinated Phosphorus Ligands and Catalysts

The unique properties of the this compound moiety make it an attractive building block for the design of novel phosphorus-based ligands and catalysts. The presence of fluorine atoms can significantly modulate the electronic properties of the phosphorus center, influencing its coordination behavior and the reactivity of the resulting metal complexes.

Future research efforts will be directed towards the synthesis of a diverse library of ligands incorporating the this compound scaffold. These ligands will be evaluated in a wide range of catalytic applications, from cross-coupling reactions to asymmetric hydrogenation. The goal is to develop next-generation catalysts with enhanced activity, selectivity, and stability. The insights gained from both experimental and computational studies will be crucial in the rational design of these advanced catalytic systems, paving the way for new and improved chemical transformations.

Q & A

Q. How should researchers design a literature review strategy for studying this compound?

Q. What advanced techniques validate the purity of this compound in isomer-rich mixtures?

  • Answer : Chromatographic methods (e.g., HPLC with chiral columns) separate isomers. Differential Scanning Calorimetry (DSC) identifies phase transitions unique to each isomer. Coupling with high-resolution mass spectrometry ensures molecular integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.